molecular formula C11H7ClF4O B580048 (2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyloxymethyl)-benzene CAS No. 18448-29-8

(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyloxymethyl)-benzene

Cat. No. B580048
CAS RN: 18448-29-8
M. Wt: 266.62
InChI Key: NHJIMEUEIDQKSK-UHFFFAOYSA-N
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Description

“(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyloxymethyl)-benzene” appears to be a complex organic compound. It seems to contain a benzene ring and a cyclobutene ring, which is substituted with fluorine and chlorine atoms and an alkoxy group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutene ring, the introduction of the fluorine and chlorine atoms, and the attachment of the alkoxy group.



Molecular Structure Analysis

The molecular structure would be characterized by the presence of the benzene and cyclobutene rings, the halogen atoms, and the alkoxy group. The arrangement of these groups would influence the compound’s reactivity and properties.



Chemical Reactions Analysis

The reactivity of this compound would depend on the presence and position of the functional groups. The halogen atoms and the alkoxy group could potentially be sites of reactivity.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms could make it more polar, influencing its solubility in different solvents.


Scientific Research Applications

Heterocyclic Compounds and Biological Significance

  • Triazine-Based Research : Although not directly related to the target compound, research on triazine, a compound derived by substituting three hydrogen atoms in a benzene ring with nitrogen, showcases the importance of structural modifications in medicinal chemistry. Triazine derivatives have been explored for a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties (Verma, Sinha, & Bansal, 2019).

Environmental Chemistry and Remediation

  • Chlorobenzenes in the Environment : The study of chlorobenzenes, organic pollutants similar in structural motifs to chlorinated compounds like the one , highlights the environmental risks associated with these substances. This research underlines the significance of understanding the fate of such compounds in soil and the development of remediation strategies to reduce their presence in the environment (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).

Supramolecular Chemistry and Material Science

  • Benzene-1,3,5-tricarboxamide (BTA) : Research into BTAs, which share the benzene core with the target compound, demonstrates the utilization of benzene derivatives in nanotechnology, polymer processing, and biomedical applications due to their supramolecular self-assembly behavior. This insight into BTAs’ applications provides a glimpse into how structural elements akin to the target compound can influence scientific research and technological advancements (Cantekin, de Greef, & Palmans, 2012).

Safety And Hazards

As with any chemical compound, handling “(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyloxymethyl)-benzene” would require appropriate safety measures. The specific hazards would depend on its reactivity and toxicity, which are not known at this time.


Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to determine its reactivity, stability, and possible uses in various fields such as medicine or materials science.


properties

IUPAC Name

(2-chloro-3,3,4,4-tetrafluorocyclobuten-1-yl)oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF4O/c12-8-9(11(15,16)10(8,13)14)17-6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJIMEUEIDQKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(C2(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697618
Record name {[(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-en-1-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-enyloxymethyl)-benzene

CAS RN

18448-29-8
Record name {[(2-Chloro-3,3,4,4-tetrafluorocyclobut-1-en-1-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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